N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-fluorophenyl group: This step might involve nucleophilic substitution reactions using 4-fluorobenzene derivatives.
Attachment of the 2-methoxybenzamido group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Final carboxamide formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for conditions like pain, inflammation, or psychiatric disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide likely involves interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate signaling pathways, leading to the observed pharmacological effects. Detailed studies, including molecular docking and in vitro assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide
- N-(4-bromophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide
- N-(4-methylphenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide
Uniqueness
N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[[(2-methoxybenzoyl)amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-28-19-5-3-2-4-18(19)20(26)23-14-15-10-12-25(13-11-15)21(27)24-17-8-6-16(22)7-9-17/h2-9,15H,10-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYYQGZMKUXORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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